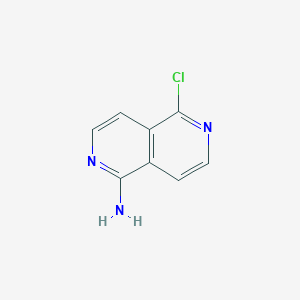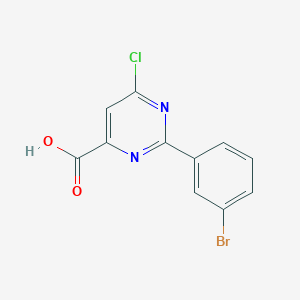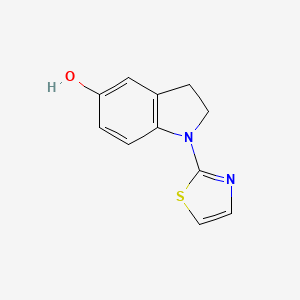
7-Heptoxynaphthalene-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Heptoxynaphthalene-1-carbaldehyde is an organic compound belonging to the naphthalene family It is characterized by the presence of a heptoxy group at the seventh position and a formyl group at the first position on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Heptoxynaphthalene-1-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method involves the O-alkylation of naphthalene derivatives in the presence of a base such as potassium carbonate and a suitable alkylating agent like propargyl bromide . The reaction is often carried out in an aqueous micellar medium to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Heptoxynaphthalene-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride.
Substitution: The heptoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 7-Heptoxynaphthalene-1-carboxylic acid.
Reduction: 7-Heptoxynaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-Heptoxynaphthalene-1-carbaldehyde has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Heptoxynaphthalene-1-carbaldehyde involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The heptoxy group may also play a role in modulating the compound’s interactions with biological membranes and other macromolecules .
Comparación Con Compuestos Similares
2-Hydroxynaphthalene-1-carbaldehyde: Known for its use in the synthesis of Schiff bases and metal complexes.
2-(Hydroxymethyl)-5-methoxy-7-(2-oxopropyl)naphthalene-1-carbaldehyde: Exhibits anti-tobacco mosaic virus activity.
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Used in the synthesis of dendrimeric structures and as a precursor for various organic compounds.
Uniqueness: 7-Heptoxynaphthalene-1-carbaldehyde is unique due to the presence of the heptoxy group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other naphthalene derivatives and contributes to its specific reactivity and applications.
Propiedades
Fórmula molecular |
C18H22O2 |
|---|---|
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
7-heptoxynaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C18H22O2/c1-2-3-4-5-6-12-20-17-11-10-15-8-7-9-16(14-19)18(15)13-17/h7-11,13-14H,2-6,12H2,1H3 |
Clave InChI |
YWUARDLOJRMPDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCOC1=CC2=C(C=CC=C2C=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)



![2-(7-Chlorofuro[3,2-b]pyridin-2-yl)aniline](/img/structure/B13872626.png)
![N-[4-(3-aminopropyl)phenyl]benzenesulfonamide](/img/structure/B13872632.png)



![4-[2-(Benzenesulfonyl)phenyl]-3-bromobutan-2-one](/img/structure/B13872659.png)

